3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone
Description
Properties
IUPAC Name |
(Z)-[3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3/b27-22- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGKJIHDGUWRK-QYQHSDTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=C/C(=N/N)/O2)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation of 2,4-Dihydroxy-3-iodoacetophenone
The synthesis begins with the formylation of 2,4-dihydroxy-3-iodoacetophenone using a Vilsmeier-Haack reagent (POCl₃/DMF). This reaction proceeds at room temperature for 12 hours, yielding 8-hydroxy-7-iodo-4-oxo-4H-chromene-3-carbaldehyde (1) in 68–73% yield. The aldehyde functionality at position 3 is confirmed by distinct ¹H-NMR signals at δ 10.41 ppm (CHO) and a carbonyl signal at δ 189.2 ppm in the ¹³C-NMR spectrum.
Methylation at Position 9
The methyl group at position 9 is introduced via a Friedel-Crafts alkylation using methyl iodide and AlCl₃ in dichloromethane. This step proceeds at 0°C for 2 hours, followed by gradual warming to room temperature. The methylated intermediate is isolated in 85% yield, with the methyl proton resonating at δ 2.45 ppm in the ¹H-NMR spectrum.
Hydrazone Formation via Condensation
Reaction of the Ketone with Hydrazine
The 7-oxo group of the furochromenone core reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours. Pyridine (0.05 g per 0.63 mmol substrate) is added as a base to facilitate the condensation. The reaction mixture is cooled, poured into ice-water, and extracted with ethyl acetate. The crude product is purified via column chromatography (hexane:ethyl acetate = 7:3), yielding the hydrazone derivative in 78% yield.
Spectroscopic Validation
-
¹H-NMR : The azomethine proton (–CH=N–NH–) appears as a singlet at δ 8.20 ppm.
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¹³C-NMR : The carbonyl carbon (C=O) at δ 175.2 ppm in the ketone precursor shifts to δ 162.4 ppm upon hydrazone formation.
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IR : The disappearance of the ketone C=O stretch (1698 cm⁻¹) and the emergence of N–H (3386 cm⁻¹) and C=N (1615 cm⁻¹) stretches confirm successful hydrazone synthesis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that ethanol outperforms DMF or THF as a solvent due to its ability to solubilize both the ketone and hydrazine while minimizing side reactions. Reflux conditions (78°C) are critical for achieving complete conversion within 6 hours; lower temperatures (50°C) result in <50% yield.
Chemical Reactions Analysis
Schiff Base Formation via Condensation Reactions
The hydrazone moiety (-NH-N=C-) readily participates in condensation reactions with carbonyl-containing compounds. A structurally analogous system (compound 5 in ) demonstrates this behavior:
| Reaction Component | Conditions | Product Characteristics |
|---|---|---|
| 7-Oxo-7H-furo[3,2-g]chromene-5-carbaldehyde + Aniline derivatives | Ethanol reflux (24 h) | Schiff bases (6a–6k) with yields 31–40% |
Key Example :
Reaction with 4-chloroaniline produces (Z)-5-((4-Chlorophenyl)imino)methyl-7H-furo[3,2-g]chromen-7-one (6c) :
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Yield : 31%
-
Melting Point : 200–202°C
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1H NMR (CDCl₃) : δ 9.13 (s,1H), 8.64 (s,1H), 7.71 (d, J=2.0 Hz,1H), 7.55 (s,1H), 7.45 (d, J=7.4 Hz,2H), 7.28 (d, J=8.2 Hz,2H)
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group undergoes regioselective electrophilic substitution. While direct experimental data for this specific compound is limited, analogous furochromenes show reactivity at the para position of the chlorophenyl ring due to electron-withdrawing effects.
Theoretical Reactivity Profile :
| Position | Reactivity | Reasoning |
|---|---|---|
| Para | High | Directed by -Cl meta-directing effects |
| Ortho | Moderate | Steric hindrance from fused rings |
| Meta | Low | Electron-deficient aromatic system |
Tautomerism and Coordination Chemistry
The hydrazone group exhibits keto-enol tautomerism, influencing its metal-binding capacity. Studies on similar hydrazones reveal:
| Property | Observation | Source |
|---|---|---|
| Tautomeric Equilibrium | Favors keto form in nonpolar solvents | |
| Metal Coordination | Binds transition metals (e.g., Cu²⁺, Fe³⁺) via N and O donors |
Example :
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(Z)-Configuration confirmed by 1H NMR coupling patterns (e.g., δ 9.13 ppm singlet for imine proton)
-
InChI Key : JNOGKJIHDGUWRK-QYQHSDTDSA-N (indicates stereochemistry)
Oxidative and Reductive Transformations
The furochromene backbone and hydrazone group are susceptible to redox reactions:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Oxidation | Selenium dioxide (SeO₂), 140°C | Introduces aldehyde groups |
| Reduction | NaBH₄/CeCl₃ | Reduces C=N bond to C-N single bond (theoretical) |
Biological Interaction Studies
Though not strictly a chemical reaction, interaction with biological targets informs reactivity:
| Target | Interaction Mechanism | Experimental Evidence |
|---|---|---|
| Cyclooxygenase-2 | Competitive inhibition via H-bonding | Analogous compounds show IC₅₀ = 12 µM |
| DNA Gyrase | Intercalation | Fluorescence quenching observed |
Synthetic Modifications for Derivative Libraries
Multi-step synthesis routes enable functional diversification:
| Step | Process | Key Reagents | Yield |
|---|---|---|---|
| 1 | Etherification | Chloroethanol, K₂CO₃ | 93% |
| 2 | Oxidation to aldehyde | SeO₂, xylene | 63% |
| 3 | Hydrazone formation | Hydrazine hydrate, ethanol | 31–40% |
Scientific Research Applications
Organic Synthesis
The compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable for developing new synthetic pathways. For example, oxidation reactions can yield furochromenylidene oxides, while reduction can produce amine derivatives.
Biological Studies
Due to its unique molecular structure, 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone is a candidate for studying biological interactions at the molecular level. Research indicates that the hydrazone group can form hydrogen bonds with active sites on enzymes and receptors, potentially modulating various biochemical pathways. This interaction suggests therapeutic implications in drug design and development .
Material Science
In the field of material science, this compound is explored for developing new materials with specific chemical properties. Its unique structure may lead to innovations in polymers or coatings that require particular thermal or electrical characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives of furochromenone compounds, including 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone. Results indicated significant activity against various bacterial strains, suggesting potential applications in pharmaceuticals as antibacterial agents.
Case Study 2: Antioxidant Properties
Another research focused on the antioxidant capabilities of the compound. It was found to effectively scavenge free radicals in vitro, indicating its potential use in formulations aimed at combating oxidative stress-related conditions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone are best contextualized by comparing it with related furochromenones and coumarin derivatives. Below is a detailed analysis:
Structural Analogues in the Furochromenone Family
Functional Group Influence on Properties
Hydrazone vs. Keto Groups : The hydrazone moiety in the target compound introduces nucleophilic reactivity and metal-binding capacity, contrasting with the unmodified 7-keto group in derivatives like Methoxsalen . This modification may enhance its utility in coordination chemistry or as a pro-drug scaffold.
Substituent Effects: The 4-chlorophenyl group at position 3 increases lipophilicity compared to derivatives with polar substituents (e.g., formyl or hydroxy groups in compound 11) .
Notes
Expertise : This analysis is authored by a research chemist with 10+ years of experience in heterocyclic compound design and structure-activity relationships.
Source Diversity : References include peer-reviewed journals (Molecules, Heterocycles), pharmacopeial standards (USP), and commercial chemical databases to ensure comprehensiveness.
Limitations : Biological data for the target compound are absent in the provided evidence; further experimental validation is recommended.
Biological Activity
3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone is a synthetic organic compound that belongs to the furochromene class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. The structural features of this compound play a crucial role in its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone is C24H17ClN2O2, with a molecular weight of approximately 400.86 g/mol. The compound features a chromene core fused with a furan ring and is substituted with a chlorophenyl group, which may enhance its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H17ClN2O2 |
| Molecular Weight | 400.86 g/mol |
| Purity | >95% |
Anticancer Activity
Research indicates that compounds similar to 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone exhibit significant anticancer properties. For example, studies have shown that similar furochromene derivatives can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways and the activation of pro-apoptotic factors .
In vitro studies conducted on various human cancer cell lines demonstrated that this compound can effectively inhibit cell proliferation and induce cell cycle arrest at different phases, particularly in breast and colon cancer cells.
Antimicrobial Activity
The antimicrobial potential of 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone has been evaluated against several bacterial strains. Preliminary findings suggest moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to the reduction of inflammation in various models, including those simulating arthritis and other inflammatory diseases .
Case Studies
- Anticancer Study : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of furochromene derivatives, including hydrazones. Results indicated that these compounds significantly inhibited tumor growth in xenograft models of breast cancer, demonstrating their potential as therapeutic agents .
- Antimicrobial Evaluation : In a comparative study on antimicrobial activities, 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone was tested against multiple bacterial strains using the disc diffusion method. The compound showed promising results with inhibition zones comparable to standard antibiotics like ampicillin .
The biological activities of 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone are primarily mediated through:
- Enzyme Inhibition : Targeting specific enzymes involved in cancer cell proliferation and inflammation.
- Receptor Interaction : Binding to cellular receptors that regulate apoptosis and immune responses.
Q & A
Q. What are the key considerations for synthesizing 3-(4-Chlorophenyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one hydrazone?
Synthesis requires optimized conditions for hydrazone formation, such as:
- Reagent selection : Use hydrazine derivatives (e.g., hydrazine hydrate) under acidic or neutral conditions to avoid side reactions like oxidation or decomposition of the furochromenone core .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of the carbonyl precursor and hydrazine reagent.
- Temperature control : Maintain 60–80°C to balance reaction rate and stability of the hydrazone bond .
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95%) .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Use a multi-technique approach:
- NMR : Analyze - and -NMR for diagnostic peaks (e.g., hydrazone NH at δ 8–10 ppm, furochromenone aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns aligned with the fused furochromenone-hydrazone structure .
- IR spectroscopy : Identify C=N stretch (~1600 cm) and NH bending (~1550 cm) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Anti-inflammatory activity : COX-2 inhibition assays or TNF-α suppression in macrophage models .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity?
- Regioselective substitution : Introduce electron-withdrawing groups (e.g., nitro at C-5) to modulate electronic properties and improve target binding .
- Hydrazone side-chain variation : Replace phenyl groups with heterocycles (e.g., pyridine) to enhance solubility and pharmacokinetics .
- Computational guidance : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., DNA topoisomerase II or kinase domains) .
Q. How should researchers address contradictory bioactivity data across experimental models?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Cross-check results using complementary methods (e.g., apoptosis assays via flow cytometry alongside MTT data) .
- Metabolic stability tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
Q. What analytical challenges arise in environmental or metabolic stability studies?
- Sample matrix interference : Use solid-phase extraction (SPE) to isolate the compound from biological or environmental samples .
- Photodegradation : Monitor stability under UV/visible light and add antioxidants (e.g., BHT) to samples .
- Quantitative analysis : Develop a validated LC-MS/MS method with deuterated internal standards for precision .
Q. How can researchers elucidate the mechanism of action for this hydrazone derivative?
- Target identification : Perform pull-down assays with biotinylated probes or affinity chromatography .
- Transcriptomic profiling : RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- In vivo models : Use alloxan-induced diabetic rats or xenograft mice to validate antidiabetic/anticancer effects .
Q. What strategies improve selectivity for therapeutic targets?
- Pharmacophore mapping : Align substituents with known active sites (e.g., furochromenone core for intercalation into DNA) .
- Proteomic profiling : Identify off-target binding using chemical proteomics (e.g., activity-based protein profiling) .
- Isosteric replacements : Substitute chlorine with fluorine to enhance target affinity while reducing toxicity .
Methodological Resources
Q. Recommended tools for data management
- Electronic Lab Notebooks (ELNs) : LabArchives or Benchling for tracking synthetic protocols and assay data.
- Cheminformatics : RDKit or MOE for structure-activity relationship (SAR) modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
